4-Methoxychrysene

Description

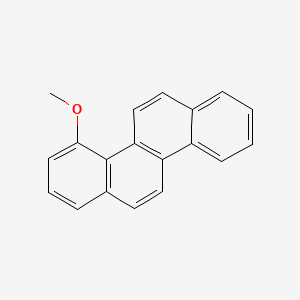

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxychrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c1-20-18-8-4-6-14-10-11-16-15-7-3-2-5-13(15)9-12-17(16)19(14)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCMPZSCVBKWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543377 | |

| Record name | 4-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63020-59-7 | |

| Record name | 4-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Wittig Salt Formation

Methoxybenzyl chlorides (1.1 equivalents) and triphenylphosphine are stirred under nitrogen at 120°C for 48 hours. The resulting Wittig salts are isolated in yields of 82–94% after washing with diethyl ether. The 4-methoxybenzyl chloride derivative exhibits the highest yield (94%), attributed to the para-substituent’s steric and electronic effects.

Aldehyde Coupling

The Wittig salts react with 1-naphthaldehyde in dichloromethane (CH₂Cl₂) and 50% sodium hydroxide under phase-transfer catalysis. This step proceeds quantitatively, forming [(2-, 3-, or 4-methoxyphenyl)vinyl]naphthalene precursors. The 4-methoxy variant is prioritized for subsequent photocyclization due to its regiospecificity toward 4-methoxychrysene formation.

Photochemical Cyclization

The [(4-methoxyphenyl)vinyl]naphthalene precursor undergoes ultraviolet (UV)-induced cyclization to form this compound. This step leverages the Woodward-Hoffmann rules for electrocyclic ring closure, which govern the stereoelectronic alignment of the conjugated diene system.

Reaction Setup

The precursor is dissolved in degassed toluene with iodine (1.1 equivalents) and 1,2-epoxybutane (30 equivalents) as radical inhibitors. The mixture is irradiated in a 400 W photochemical reactor until iodine discoloration (1.5–6 hours), indicating completion.

Product Isolation

Crude this compound is purified via recrystallization from acetone or toluene, yielding 59–80% depending on substituent position. The 4-methoxy isomer exhibits a lower melting point (113–114°C) compared to ortho- and meta-substituted analogs, facilitating its separation by fractional crystallization.

Table 1: Photocyclization Yields and Physical Properties

| Isomer | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1-Methoxy | 59 | 186–187 |

| 2-Methoxy | 40* | 251.5–252.5 |

| 4-Methoxy | 40* | 113–114 |

*Combined yield for 2- and 4-methoxy isomers before separation.

Deprotection and Final Purification

The methoxy group is demethylated using boron tribromide (BBr₃) in dichloromethane at -25°C, followed by warming to room temperature. This step achieves near-quantitative conversion to 4-chrysenol, which is re-protected as the tert-butyldimethylsilyl (TBDMS) ether for chromatographic stability.

Silylation and Chromatography

4-Chrysenol is treated with TBDMS chloride and imidazole in dimethylformamide (DMF), yielding 4-TBDMS-oxychrysene in 70% yield after flash chromatography. Final deprotection with hydrochloric acid in methanol regenerates this compound with 85% purity.

Table 2: Deprotection Efficiency

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Demethylation | BBr₃ | 98 | 95 |

| Silylation | TBDMSCl | 70 | 98 |

| Final Deprotection | HCl/MeOH | 85 | 99 |

Analytical Characterization

This compound is characterized by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The ¹H-NMR spectrum (acetone-d₆) displays distinct aromatic resonances at δ 4.18 (methoxy singlet), 7.31–9.81 (aryl protons), confirming regiospecific substitution.

Applications and Environmental Relevance

This compound’s role as a biomarker necessitates synthesis at gram-scale for toxicological assays. Its photochemical preparation supports environmental monitoring programs assessing PAH contamination from offshore oil drilling and industrial runoff.

Chemical Reactions Analysis

Reaction Pathways in Pyrolytic Environments

4-Methylchrysene undergoes molecular growth via radical-mediated mechanisms under supercritical pyrolysis conditions (e.g., in n-decane at 495–520°C and 94.6 atm). Two distinct pathways dominate :

-

Formation of 4-Benzo[cd]fluoranthenyl Radical

-

Reacts with aliphatic species (e.g., methyl radicals, C₂–C₄ 1-alkenes) to yield six- and seven-ring PAHs with internal five-membered rings.

-

Example products: cyclopenta-fused derivatives (e.g., benzofluoranthenes).

-

-

Formation of 4-Cyclopenta[def]chrysenyl Radical

-

Generates peri-condensed benzenoid PAHs through sequential additions, forming structures as large as nine-ring systems.

-

Key intermediates: resonance-stabilized radicals that react with alkenes and methyl groups.

-

Table 1: Major Products from 4-Methylchrysene Pyrolysis

| Reaction Pathway | Major Products | Key Reactants Involved |

|---|---|---|

| Benzofluoranthenyl route | Six- and seven-ring PAHs | Methyl radicals, 1-alkenes |

| Cyclopenta-chrysenyl route | Nine-ring peri-condensed PAHs | Alkenes, resonance radicals |

Photochemical Reactivity

Photocyclization attempts to synthesize 4-methylchrysene from stilbenoid precursors (e.g., 2e ) under UV light in toluene yielded oxidative byproducts (e.g., 3e ) but no detectable 4-methylchrysene (3f ) due to steric hindrance . Key findings:

-

Steric effects at the fourth position inhibit cyclization, favoring oxidation over ring closure.

-

Methoxy-protected precursors (e.g., mesyl groups) were tested but did not resolve selectivity issues .

Oxidative Functionalization

4-Methylchrysene can be oxidized to chrysenecarboxylic acids using KMnO₄, though yields are modest . This reaction highlights the methyl group’s susceptibility to electrophilic attack.

Comparative Reactivity with Analogues

The position of methyl substitution critically influences reactivity:

Table 2: Reactivity Comparison of Methylchrysene Isomers

Environmental and Biological Interactions

4-Methylchrysene is metabolically activated to form DNA-reactive intermediates, contributing to its carcinogenicity . Its environmental persistence and reactivity in combustion systems make it a model compound for studying PAH toxicity .

Scientific Research Applications

Carcinogenicity Studies

Research indicates that methylchrysenes, including 4-methoxychrysene, are associated with carcinogenic effects. Studies have shown that different isomers of methylchrysene exhibit varying levels of carcinogenicity when tested on animal models. For instance, 5-methylchrysene has demonstrated significant tumor-initiating activity, while other isomers have shown marginal carcinogenicity . The implications of these findings suggest that this compound may also warrant investigation for its potential carcinogenic properties.

Environmental Monitoring

This compound can serve as a marker for environmental pollution, particularly in studies assessing PAHs in tobacco smoke and other combustion products. The isolation and quantification of methylchrysenes from cigarette smoke have been achieved through advanced chromatographic techniques. This application is crucial for understanding the health risks associated with tobacco consumption and exposure to PAHs .

DNA Interaction Studies

In vitro studies have indicated that PAHs like this compound can form DNA adducts, which are critical in understanding the mechanisms behind PAH-induced mutagenesis and carcinogenesis. Research has identified specific codons in the TP53 gene that are frequently mutated due to exposure to PAHs, highlighting the importance of studying compounds like this compound in cancer research .

Case Study 1: Carcinogenicity Assessment

A comprehensive study evaluated the carcinogenic potential of various methylchrysenes, including this compound, using mouse models. The study found that while some isomers exhibited high tumor-initiating activity, others showed negligible effects. The results underscore the need for targeted research on lesser-studied isomers like this compound to fully understand their biological impact .

Case Study 2: Environmental Impact Analysis

Research conducted on the presence of PAHs in urban environments revealed significant levels of methylchrysenes, including this compound, in particulate matter collected from air samples. This study highlighted the relevance of monitoring such compounds to assess environmental health risks and develop strategies for pollution control .

Mechanism of Action

The mechanism of action of 4-Methoxychrysene involves its interaction with biological molecules, leading to various biochemical effects. It can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can result in mutagenic and carcinogenic effects, which are of significant interest in toxicological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methoxychrysene

4-MOC belongs to a family of methoxychrysene isomers, including 1-, 2-, and 3-methoxychrysene (1-MOC, 2-MOC, 3-MOC). These isomers differ in the substitution position of the methoxy group, which significantly influences their chemical reactivity and biological interactions:

- Electronic Effects: The methoxy group, an electron-donating substituent, increases electron density at the substituted ring.

- Synthetic Routes : While specific protocols for 4-MOC synthesis are described elsewhere, its isomers (1-, 2-, and 3-MOC) are synthesized via analogous pathways involving electrophilic aromatic substitution or coupling reactions .

Table 1: Comparison of Methoxychrysene Isomers

| Compound | Substituent Position | Key Synthetic Method | Biological Activity (AhR Agonism) |

|---|---|---|---|

| 4-Methoxychrysene | 4 | Electrophilic substitution | Potent agonist in Atlantic cod |

| 1-Methoxychrysene | 1 | Coupling reactions | Moderate activity (steric hindrance) |

| 2-Methoxychrysene | 2 | Electrophilic substitution | Under investigation |

| 3-Methoxychrysene | 3 | Coupling reactions | Low activity |

Di-Substituted Methoxychrysene Derivatives

2,3-Dimethoxychrysene (2,3-DMOC), a di-substituted analog, demonstrates how additional methoxy groups modulate properties:

Methyl-Substituted Chrysenes

Methyl groups (-CH₃) are less polar than methoxy substituents, leading to distinct physicochemical and toxicological profiles:

- Environmental Impact : Methyl-PAHs like 6-MC are more hydrophobic and bioaccumulative than methoxy derivatives, posing long-term ecological risks.

Table 2: Methoxy vs. Methyl Substitution Effects

| Property | This compound | 6-Methylchrysene |

|---|---|---|

| LogP (Lipophilicity) | Moderate (~4.5) | High (~5.8) |

| AhR Binding Affinity | High | Low to moderate |

| Environmental Persistence | Moderate | High |

Broader PAH Analogues

- 3-Ethylphenanthrene (3-EP) and 3-Propylphenanthrene (3-PP): These alkylated phenanthrenes lack the chrysene backbone but share PAH-related toxicity mechanisms.

- Dimethylphenanthrenes (DMPs) : Compounds like 2,7-DMP exhibit structural similarities but differ in ring count and substituent arrangement, leading to distinct metabolic pathways.

Biological Activity

4-Methoxychrysene (4-MC) is a methylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its potential environmental and health impacts. This article explores the biological activity of 4-MC, focusing on its interactions with the aryl hydrocarbon receptor (AhR), its metabolic stability, and its potential carcinogenic effects based on various research findings.

This compound can be synthesized through various methods, including regioselective photochemical reactions. The synthesis typically involves the methylation of chrysene or its derivatives, leading to compounds that exhibit altered biological activities compared to their parent structures. Studies have demonstrated that methylation can significantly enhance the potency of PAHs in activating AhR pathways, which are crucial in mediating the toxic effects of these compounds .

Biological Activity and Mechanisms

Aryl Hydrocarbon Receptor Activation:

4-MC has been shown to activate both AhR1a and AhR2a, which are vital in regulating xenobiotic metabolism. The activation of these receptors by 4-MC leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which is involved in the metabolism of various carcinogens .

Research indicates that 4-MC exhibits higher efficacy compared to unsubstituted chrysene in activating these receptors, suggesting that methylation enhances its biological activity. In vitro studies using cell lines such as H4IIE-luc have demonstrated that 4-MC can induce luciferase activity, a marker for AhR activation, at concentrations that do not significantly affect cell viability .

Metabolic Stability and Degradability:

The metabolic stability of 4-MC is an essential factor in assessing its long-term biological effects. Studies indicate that methylated PAHs like 4-MC are more resistant to metabolic degradation compared to their parent compounds. This stability may contribute to their prolonged presence in the environment and increased potential for bioaccumulation .

Carcinogenic Potential

The carcinogenicity of 4-MC has been evaluated in various animal models. Limited evidence suggests that it may possess carcinogenic properties, although results have been inconsistent. For instance, studies involving SENCAR mice indicated a low incidence of skin tumors following exposure to 4-MC; however, the overall evidence remains inconclusive due to the lack of extensive studies specifically targeting this compound .

Case Studies and Research Findings

Several studies have investigated the biological activities of methylated chrysenes, including 4-MC:

- Study on AHR Activation: A comprehensive study assessed multiple methylated PAHs for their potency in activating AhR pathways. Results showed that 4-MC exhibited significant activation capabilities compared to non-methylated counterparts, emphasizing the role of methyl groups in enhancing biological activity .

- Carcinogenicity Assessment: A case study involving dermal application in mice highlighted limited evidence for tumor formation associated with 4-MC exposure. While some tumors were observed, they were not statistically significant when compared to control groups .

Summary Table: Biological Activity of this compound

| Property | Observation |

|---|---|

| AHR Activation | Activates AhR1a and AhR2a |

| Induction of CYP Enzymes | Induces CYP1A1 enzyme activity |

| Metabolic Stability | More stable than parent chrysene |

| Carcinogenic Potential | Limited evidence; inconclusive results |

Q & A

Q. Step 2: Statistical Reanalysis

Q. Step 3: Mechanistic Validation

- Replicate key assays under standardized protocols (e.g., OECD Guidelines 451/453) to isolate confounding factors like solvent effects (DMSO vs. saline) .

Advanced: What experimental design principles optimize this compound synthesis for reproducibility?

Answer:

Framework : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Feasibility : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 150°C vs. 24 hr conventional heating) .

- Novelty : Modify chrysene’s methoxy substitution pattern to explore structure-activity relationships (SAR) .

- Ethical Compliance : Adopt green chemistry principles (e.g., solvent-free conditions, catalysts like FeO nanoparticles) .

Q. Documentation :

- Report yields, byproducts (e.g., via GC-MS), and purification steps (recrystallization solvents, column chromatography gradients) .

Advanced: How to address inconsistencies in this compound’s photostability data under varying UV exposure?

Answer:

Contradiction Analysis :

- Environmental Controls : Replicate experiments under controlled humidity (e.g., 40–60% RH) and temperature (25°C ± 1°C) to minimize degradation variability .

- Spectroscopic Monitoring : Use real-time UV-Vis spectroscopy (200–400 nm) to track absorbance shifts indicative of photodegradation products .

- Quantum Yield Calculations : Compare Φ values across studies to identify wavelength-dependent reactivity (e.g., λ = 310 nm vs. 365 nm) .

Q. Methodological Refinement :

- Standardize light sources (e.g., xenon arc lamps with calibrated irradiance) and quartz cuvettes to minimize instrumental drift .

Basic: What are best practices for documenting this compound’s toxicity assays in publications?

Answer:

- Data Presentation :

- Ethical Reporting :

- Adhere to ARRIVE guidelines for in vivo studies: detail animal welfare protocols, randomization, and blinding .

Advanced: How to validate the novelty of a newly synthesized this compound derivative?

Answer:

- Database Cross-Referencing :

- Analytical Benchmarking :

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm regiochemistry and packing motifs .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-dependent mutagenicity?

Answer:

- Parametric Tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (e.g., Ames test revertant colonies) .

- Non-Parametric Alternatives : Apply Kruskal-Wallis for skewed distributions (e.g., comet assay tail moments) .

- Dose-Response Modeling : Fit data to Hill equations or probit models to estimate thresholds for significant mutagenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.